molecular formula C9H15NS B13181937 (4,5-Dimethyl-thiophen-3-ylmethyl)-ethyl-amine

(4,5-Dimethyl-thiophen-3-ylmethyl)-ethyl-amine

Cat. No.: B13181937
M. Wt: 169.29 g/mol
InChI Key: HJKDAKWNPOULHD-UHFFFAOYSA-N
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Description

(4,5-Dimethyl-thiophen-3-ylmethyl)-ethyl-amine is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two methyl groups at the 4 and 5 positions of the thiophene ring, an ethyl group attached to the nitrogen atom, and a thiophene ring substituted at the 3 position with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethyl-thiophen-3-ylmethyl)-ethyl-amine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Substitution at the 3 Position: The 3 position of the thiophene ring can be substituted with a methyl group through a similar Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethyl-thiophen-3-ylmethyl)-ethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amine derivatives.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

(4,5-Dimethyl-thiophen-3-ylmethyl)-ethyl-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (4,5-Dimethyl-thiophen-3-ylmethyl)-ethyl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine: Similar structure but with a methyl group instead of an ethyl group.

    (4,5-Dimethyl-thiophen-3-ylmethyl)-propyl-amine: Similar structure but with a propyl group instead of an ethyl group.

    (4,5-Dimethyl-thiophen-3-ylmethyl)-butyl-amine: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

(4,5-Dimethyl-thiophen-3-ylmethyl)-ethyl-amine is unique due to its specific substitution pattern and the presence of an ethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

N-[(4,5-dimethylthiophen-3-yl)methyl]ethanamine

InChI

InChI=1S/C9H15NS/c1-4-10-5-9-6-11-8(3)7(9)2/h6,10H,4-5H2,1-3H3

InChI Key

HJKDAKWNPOULHD-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CSC(=C1C)C

Origin of Product

United States

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